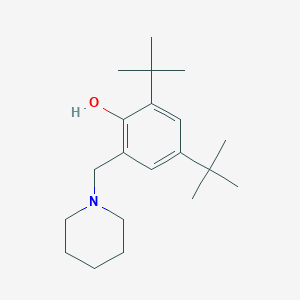
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol, also known as BHT-OP, is a synthetic antioxidant that is widely used in various industries, including food, cosmetics, and pharmaceuticals. Its chemical structure consists of a phenolic ring with a piperidine group attached to it. BHT-OP is known for its ability to prevent the oxidation of lipids and other organic compounds, which makes it an important ingredient in many products.
作用机制
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol works by donating a hydrogen atom to free radicals, which prevents them from reacting with other molecules and causing oxidative damage. 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol also chelates metal ions, such as iron and copper, which can catalyze the formation of free radicals. This dual mechanism of action makes 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol a highly effective antioxidant.
Biochemical and Physiological Effects:
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation, improving liver function, and reducing inflammation. 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has also been shown to have neuroprotective effects and to improve cognitive function in animal studies.
实验室实验的优点和局限性
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol may interfere with certain assays that rely on the generation of reactive oxygen species, such as the DCFH-DA assay. 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol may also interfere with the activity of certain enzymes, such as cytochrome P450 enzymes, which can affect the metabolism of drugs.
未来方向
There are several future directions for research on 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol may also have applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the mechanisms of action of 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol and its potential applications in various fields.
合成方法
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol can be synthesized using various methods, including the reaction of 2,4-di-tert-butylphenol with formaldehyde and piperidine in the presence of an acid catalyst. Another method involves the reaction of 2,4-di-tert-butylphenol with piperidine and chloroacetaldehyde in the presence of a base catalyst. Both methods result in the formation of 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol with high yields and purity.
科学研究应用
2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the food industry, 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol is used as a food preservative to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. In the cosmetics industry, 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol is used as an antioxidant to prevent the degradation of cosmetic products caused by exposure to air and light. In the pharmaceutical industry, 2,4-di-tert-butyl-6-(1-piperidinylmethyl)phenol is used as an antioxidant to prevent the degradation of drugs and to improve their stability.
属性
IUPAC Name |
2,4-ditert-butyl-6-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-19(2,3)16-12-15(14-21-10-8-7-9-11-21)18(22)17(13-16)20(4,5)6/h12-13,22H,7-11,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWXXZKUIUIDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(cyclopropylmethyl)-2-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6002746.png)
![4-{[N-(4-isobutoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B6002754.png)
![N-(2-methoxyphenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6002757.png)
![2-[4-(3-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6002765.png)
![6-benzyl-3-[(3-methylbutyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6002770.png)
![2-{4-[1-(2-fluorophenyl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6002776.png)

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6002793.png)

![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-2,4-dimethyl-5-pyrimidinecarboxamide trifluoroacetate](/img/structure/B6002822.png)

![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B6002832.png)
![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6002847.png)